Eudesmane-1beta,4beta,7alpha-triol
Description
Eudesmane-1β,4β,7α-triol (CAS: 145400-02-8) is a eudesmane-type sesquiterpenoid with the molecular formula C₁₅H₂₈O₃. It is characterized by three hydroxyl groups at positions 1β, 4β, and 7α on the eudesmane skeleton. This compound is commonly isolated from plant sources, such as Homalomena occulta, and serves as a reference standard in pharmaceutical quality control due to its high purity (≥98%) and well-defined analytical profiles . Its structural elucidation relies on advanced spectroscopic techniques, including HPLC, MS, IR, and NMR, which are critical for verifying its identity and purity in research and industrial applications .
Properties
Molecular Formula |
C15H28O3 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
(4S,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4a,5,7,8-hexahydro-1H-naphthalene-1,4,6-triol |
InChI |
InChI=1S/C15H28O3/c1-10(2)15(18)8-7-13(3)11(9-15)14(4,17)6-5-12(13)16/h10-12,16-18H,5-9H2,1-4H3/t11?,12?,13-,14+,15+/m1/s1 |
InChI Key |
HZQODNRPUJAVLV-IFOPZJACSA-N |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@]2(C(CC[C@](C2C1)(C)O)O)C)O |
Canonical SMILES |
CC(C)C1(CCC2(C(CCC(C2C1)(C)O)O)C)O |
Origin of Product |
United States |
Preparation Methods
Natural Extraction and Isolation
Eudesmane-1β,4β,7α-triol is predominantly isolated from plants in the Asteraceae and Araceae families, such as Homalomena occulta and Artemisia species. Key steps include:
Solvent Extraction
- Plant Material : Dried rhizomes or aerial parts are ground into powder and subjected to sequential solvent extraction. Polar solvents (e.g., methanol, ethanol) are preferred due to the compound’s hydroxyl groups.
- Maceration/Soxhlet : Prolonged maceration (72–120 hours) or Soxhlet extraction with ethanol yields crude extracts enriched in sesquiterpenoids.
Chromatographic Isolation
- Silica Gel Column Chromatography : Crude extracts are fractionated using gradient elution (hexane:ethyl acetate → ethyl acetate:methanol). Eudesmane-1β,4β,7α-triol typically elutes in medium-polarity fractions (30–50% ethyl acetate).
- Reverse-Phase HPLC : Final purification employs C18 columns with acetonitrile:water (65:35 v/v) mobile phases, achieving >95% purity.
Table 1: Isolation Parameters for Eudesmane-1β,4β,7α-Triol
Structural Elucidation and Characterization
Spectroscopic Analysis
Synthetic Approaches
Cyclization of Germacranolides
Eudesmane-1β,4β,7α-triol is accessible via acid-mediated cyclization of germacranolide precursors:
- Starting Material : Germacra-1(10),4,11(13)-trien-12-oic acid.
- Reaction Conditions :
- Yield : 22–35% after purification.
Table 2: Synthetic Optimization of Germacranolide Cyclization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl/MeOH | Methanol | 25 | 12 | 35 |
| H2SO4 | EtOAc | 40 | 8 | 28 |
Biotechnological Production
Microbial Biosynthesis
Enzyme Engineering
- Cytochrome P450 Mutants : P450BM3 variants (F87A/T268A) enhance hydroxylation efficiency (kcat/KM = 4.7 × 103 M−1s−1).
Chemical Reactions Analysis
Types of Reactions
Eudesmane-1beta,4beta,7alpha-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying sesquiterpenoid chemistry.
Biology: Investigated for its role as a plant metabolite and its potential effects on plant growth and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals, cosmetics, and agrochemicals
Mechanism of Action
The mechanism of action of Eudesmane-1beta,4beta,7alpha-triol involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes through its hydroxyl groups, which can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Eudesmane-Type Compounds
Eudesmane derivatives share a bicyclic sesquiterpenoid framework but differ in hydroxylation patterns, stereochemistry, and biological activities. Below is a comparative analysis of Eudesmane-1β,4β,7α-triol and related compounds:
Table 1: Structural and Functional Comparison of Eudesmane Derivatives
Structural Differentiation
- Hydroxylation Patterns : Eudesmane-1β,4β,7α-triol is distinguished by hydroxyl groups at positions 1β, 4β, and 7α. In contrast, 1β,4β,6β,11-tetrahydroxyeudesmane (C₁₅H₂₈O₄) has an additional hydroxyl group at position 6β and 11, which may enhance polarity and solubility compared to the triol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
